molecular formula C6H11ClN4O B2541033 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 2219369-05-6

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2541033
CAS No.: 2219369-05-6
M. Wt: 190.63
InChI Key: UXDORQHFVHGYKV-UHFFFAOYSA-N
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Description

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C6H10N4O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with hydrochloric acid. The reaction conditions often include:

    Solvent: Water or an organic solvent like ethanol.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxamide
  • 3,5-Dimethyl-1-pyrazolylformaminidium nitrate
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

5-amino-N,2-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDORQHFVHGYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-05-6
Record name 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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